![molecular formula C16H18N4O3S B2515658 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1257549-83-9](/img/structure/B2515658.png)
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both imidazolidinone and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactionsThe thiazole moiety is then synthesized separately and coupled with the imidazolidinone intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The thiazole ring is known to participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares the methoxyphenyl group but differs in its core structure.
2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles: These compounds have a similar thiazole ring but different substituents.
4-((4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives: These compounds contain imidazole and thiazole rings, similar to the target compound.
Uniqueness
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide , identified by its CAS number 1257551-78-2 , has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5O3S with a molecular weight of 347.4 g/mol . Its structure combines an imidazolidinone ring with a thiazole moiety, which is significant for its biological activity.
Property | Value |
---|---|
CAS Number | 1257551-78-2 |
Molecular Formula | C₁₅H₁₇N₅O₃S |
Molecular Weight | 347.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazolidinone Ring : Reacting 2-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is cyclized to yield the imidazolidinone.
- Thiazole Formation : Synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
- Coupling Reaction : The final step involves coupling the imidazolidinone and thiazole intermediates using EDCI under mild conditions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program protocols were employed to assess its efficacy.
Findings from NCI Screening:
- The compound exhibited low cytotoxicity across multiple cancer cell lines, with notable sensitivity observed in leukemia (K-562, SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines.
Cancer Type | Cell Line | Sensitivity Level |
---|---|---|
Leukemia | K-562 | Sensitive |
Colon Cancer | HCT-15 | Slightly Sensitive |
Melanoma | SK-MEL-5 | Slightly Sensitive |
These results suggest that while the compound may not be broadly effective as an anticancer agent, it shows potential for specific types of cancers .
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It potentially influences pathways related to inflammation and apoptosis, contributing to its anticancer effects .
Case Studies
- In Vitro Studies : A study conducted on a panel of approximately sixty cancer cell lines demonstrated that the compound had a selective effect on certain leukemia lines, indicating a possible pathway for further research into targeted therapies .
- Comparative Analysis : In comparison to other compounds within similar structural classes, this compound showed lower overall cytotoxicity but highlighted a promising profile for specific cancers, warranting further investigation into its mechanism and potential modifications to enhance efficacy .
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-9-17-15(24-11)18-14(21)10-19-7-8-20(16(19)22)12-5-3-4-6-13(12)23-2/h3-6,9H,7-8,10H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNJNZYZRUDEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.